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Compound of Interest

Compound Name:
4-Hydroxycyclohexanecarboxylic

acid

Cat. No.: B3024230 Get Quote

For researchers, scientists, and drug development professionals, understanding the structure-

activity relationship (SAR) of α-cyano-4-hydroxycinnamic acid (4-HCCA) analogues is pivotal

for the rational design of potent and selective inhibitors targeting key cellular transporters and

enzymes. This guide provides a comparative analysis of 4-HCCA derivatives, focusing on their

inhibitory activities against monocarboxylate transporters (MCTs) and aldose reductase,

supported by experimental data and detailed protocols.

Comparative Inhibitory Activity of 4-HCCA
Analogues
The biological activity of 4-HCCA analogues is significantly influenced by substitutions on the

phenyl ring and modifications of the cynocinnamic acid backbone. The following tables

summarize the quantitative inhibitory data for various analogues against their primary targets.

Monocarboxylate Transporter (MCT) Inhibition
4-HCCA is a well-known, non-selective inhibitor of MCTs, which are crucial for the transport of

lactate and other monocarboxylates across the plasma membrane and are implicated in cancer

metabolism.[1] SAR studies have focused on developing more potent and selective MCT

inhibitors.
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Compound
Modificatio
n

Target(s) IC50 (nM) Cell Line Reference

α-cyano-4-

hydroxycinna

mic acid (4-

HCCA)

Parent

Compound
MCT1/MCT4 ≥ 150,000

MDA-MB-231

/ RBE4
[2]

Compound 1

(Propyl)

2-methoxy, 4-

N,N-dipropyl

MCT1 /

MCT4
8 / 11

RBE4 / MDA-

MB-231
[2]

Compound 2

(Allyl)

2-methoxy, 4-

N,N-diallyl

MCT1 /

MCT4
15 / 25

RBE4 / MDA-

MB-231
[2]

Compound 3

(Butyl)

2-methoxy, 4-

N,N-dibutyl

MCT1 /

MCT4
12 / 18

RBE4 / MDA-

MB-231
[2]

Compound 9

(Piperidinyl)

2-methoxy, 4-

piperidinyl

MCT1 /

MCT4
48 / 85

RBE4 / MDA-

MB-231

FACH
Fluorinated

analogue
MCT1 11 RBE4

Analogue 1

2-

fluoropyridinyl

-substituted

MCT1 118 RBE4

Analogue 2

2-

fluoropyridinyl

-substituted

MCT1
275 (approx.

25x > FACH)
RBE4

Key SAR Insights for MCT Inhibition:

Introduction of a methoxy group at the 2-position and N,N-dialkyl groups at the 4-position of

the phenyl ring dramatically increases potency against both MCT1 and MCT4 compared to

the parent 4-HCCA.

The nature of the N,N-dialkyl substituent influences potency, with shorter alkyl chains like

propyl and butyl showing strong inhibition.
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Fluorinated analogues, such as FACH, demonstrate high MCT1 inhibitory potency. However,

further modifications with more lipophilic groups, like a 2-fluoropyridinyl substituent, can lead

to a decrease in potency.

Aldose Reductase Inhibition
4-HCCA has also been explored as a scaffold for the development of aldose reductase

inhibitors, which are therapeutic targets for diabetic complications.

Compound Modification Target IC50 (nM) Reference

5a

CHCA moiety,

ethylenediamine

spacer, N-acetyl-

L-phenylalanine

Aldose

Reductase

(ALR2)

125.3 ± 3.5

5f

CHCA moiety,

propylenediamin

e spacer, N-

acetyl-O-benzyl-

L-serine

Aldose

Reductase

(ALR2)

72.7 ± 1.6

5j

CHCA moiety,

propylenediamin

e spacer, N-

pivaloyl-O-

benzyl-D-serine

Aldose

Reductase

(ALR2)

405.1 ± 11.2

Key SAR Insights for Aldose Reductase Inhibition:

The introduction of a flexible spacer and a modified amino acid moiety to the 4-HCCA

scaffold can yield potent aldose reductase inhibitors.

The length of the diamine spacer and the nature of the amino acid derivative are critical for

inhibitory activity, with a propylenediamine spacer and an N-acetyl-O-benzyl-L-serine moiety

(compound 5f) providing the highest potency in the studied series.

Experimental Protocols
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Detailed methodologies for the key experiments cited in the SAR studies are provided below to

allow for replication and further investigation.

MCT Inhibition Assay ([¹⁴C]-Lactate Uptake)
This assay measures the ability of a compound to inhibit the uptake of radiolabeled lactate into

cells expressing the target MCT.

Materials:

MCT-expressing cells (e.g., RBE4 for MCT1, MDA-MB-231 for MCT4)

Culture medium

Hanks' Balanced Salt Solution (HBSS)

[¹⁴C]-L-Lactate

Test compounds (4-HCCA analogues)

Scintillation cocktail

Scintillation counter

Procedure:

Cell Culture: Plate MCT-expressing cells in a suitable multi-well plate and grow to

confluence.

Preparation: On the day of the assay, wash the cells with HBSS.

Inhibition: Pre-incubate the cells with various concentrations of the test compounds in HBSS

for a specified time (e.g., 10-30 minutes) at 37°C.

Lactate Uptake: Add [¹⁴C]-L-Lactate to each well and incubate for a short period (e.g., 5-10

minutes) at 37°C to measure the initial rate of uptake.

Termination: Stop the uptake by rapidly washing the cells with ice-cold HBSS.
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Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a

scintillation counter.

Data Analysis: Calculate the percentage of inhibition for each compound concentration

relative to a vehicle control and determine the IC50 value.

Aldose Reductase Inhibition Assay
This spectrophotometric assay measures the inhibition of aldose reductase by monitoring the

decrease in NADPH absorbance.

Materials:

Purified or partially purified aldose reductase enzyme

NADPH

Substrate (e.g., DL-glyceraldehyde)

Phosphate buffer (pH 6.2)

Test compounds

UV-Vis spectrophotometer

Procedure:

Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing phosphate

buffer, NADPH, and the test compound at various concentrations.

Enzyme Addition: Add the aldose reductase enzyme solution to the cuvette.

Initiation: Start the reaction by adding the substrate (DL-glyceraldehyde).

Measurement: Immediately monitor the decrease in absorbance at 340 nm over time, which

corresponds to the oxidation of NADPH.

Data Analysis: Calculate the rate of reaction for each compound concentration. Determine

the percentage of inhibition relative to a control without the inhibitor and calculate the IC50
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value.

Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of 4-HCCA analogues on cell proliferation and

viability.

Materials:

Cancer cell lines (e.g., WiDr, MDA-MB-231)

Culture medium

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or SDS in HCl)

Multi-well plate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to

adhere overnight.

Compound Treatment: Treat the cells with various concentrations of the 4-HCCA analogues

for a specified period (e.g., 48-72 hours).

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing

viable cells to reduce the yellow MTT to purple formazan crystals.

Solubilization: Remove the medium and add a solubilization solution to dissolve the

formazan crystals.

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570

nm using a plate reader.

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to

the untreated control and determine the IC50 value.
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Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental processes is crucial for a

comprehensive understanding of the SAR of 4-HCCA analogues.

Signaling Pathway of MCT Inhibition in Cancer Cells
MCT inhibitors disrupt the metabolic symbiosis in tumors, where glycolytic cancer cells export

lactate, which is then taken up by oxidative cancer cells as fuel. By blocking lactate transport,

these inhibitors can lead to intracellular acidification, disruption of glycolysis, and ultimately,

cancer cell death.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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